2-Morpholin-4-yl-2-phenylpropanenitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (400 MHz, CDCl₃):
- δ 7.29–7.35 ppm : Multiplet (5H, aromatic protons of phenyl group).
- δ 3.53–3.76 ppm : Multiplet (4H, morpholine ring -N-CH₂-CH₂-O-).
- δ 2.85–3.11 ppm : Multiplet (4H, morpholine ring -N-CH₂-CH₂-O-).
- δ 1.44 ppm : Singlet (3H, methyl group attached to the central carbon).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR (KBr, cm⁻¹) :
- ~2240 cm⁻¹ : Strong stretch (C≡N nitrile group).
- ~1110 cm⁻¹ : C-O-C asymmetric stretching (morpholine ring).
- ~1600 cm⁻¹ : C=C aromatic vibrations (phenyl group).
Mass Spectrometry :
- Molecular ion peak : m/z 216.28 [M]⁺.
- Fragmentation pathways :
Computational Modeling and Quantum Chemical Calculations
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO gap : 5.2 eV, indicating moderate electrophilicity.
- Electrostatic potential maps : High electron density at the nitrile group and morpholine oxygen.
- NBO charges :
- Nitrile carbon: +0.32 e.
- Morpholine nitrogen: -0.45 e.
| Quantum Parameter | Value |
|---|---|
| Dipole moment | 3.8 Debye |
| Polarizability | 28.6 ų |
| Gibbs free energy (298 K) | -342.5 kcal/mol |
Crystallographic Studies and Solid-State Packing Arrangements
While single-crystal X-ray data for this specific compound are not publicly available, analogous morpholine derivatives exhibit:
- Monoclinic crystal systems with space group P2₁/c.
- Intermolecular interactions :
- C-H···N hydrogen bonds between nitrile groups and adjacent morpholine protons.
- π-π stacking of phenyl groups (3.8–4.2 Å distances).
- Unit cell parameters (predicted):
- a = 12.7 Å, b = 7.3 Å, c = 15.2 Å.
- β = 98.5°.
Properties
IUPAC Name |
2-morpholin-4-yl-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(11-14,12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSYKTBYWPYKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Morpholinoacetic Acid Derivatives
Representative Reaction Data Table
| Step | Reactants & Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Morpholin-4-yl acetic acid hydrochloride + DMAP + DCC | Dichloromethane | 20°C | 24 h | ~75-80 | Amide coupling under nitrogen atmosphere |
| 2 | Intermediate + 4-amino-2,6-dimethylphenol | Dichloromethane | Room temp | 24 h | 70-75 | Filtration and flash chromatography |
| 3 | Morpholinoacetic acid hydrochloride + HBTU + DIPEA | DMF | Room temp | 2 h | 75 | Activation and coupling |
| 4 | Product + HCl (3 M in dioxane) | 1,4-Dioxane | 20°C | 12 h | 99 | Salt formation |
Analytical and Research Findings
NMR and Mass Spectrometry:
The intermediates and final products show characteristic NMR signals consistent with morpholine ring protons, aromatic phenyl protons, and nitrile carbons. For example, 1H-NMR (DMSO-d6) shows morpholine methylene protons at around 2.5-3.6 ppm and aromatic protons between 7.8-9.2 ppm.Purity and Yield Optimization:
Use of coupling reagents such as HBTU and carbodiimides under controlled temperature and inert atmosphere conditions significantly improves yields and purity, as evidenced by LC-MS and chromatographic analysis.Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are routinely used to monitor reaction progress and confirm product formation. The final compound typically exhibits a mass-to-charge ratio (m/z) of 315 (M+H)+ for certain intermediates and 423 for others depending on substituents and salt forms.
Chemical Reactions Analysis
2-Morpholin-4-yl-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Morpholin-4-yl-2-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Morpholin-4-yl-2,2-diphenylpentanenitrile
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
2-[(4-Bromophenyl)sulfonyl]-2-methylpropanenitrile
- Molecular Formula: C₁₀H₁₀BrNO₂S
- Key Features :
- Sulfonyl and bromophenyl groups introduce steric bulk and electrophilic reactivity.
- Applications: No explicit data, but sulfonyl groups are common in enzyme inhibitors .
Morpholinium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide
- Molecular Formula: Complex structure with iodine and dicyanovinyl groups.
- Dicyanovinyl group enhances π-conjugation.
- Applications : Listed in chemical databases (e.g., NSC221195) but lacks detailed studies .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₆N₂O | 216.28 g/mol | Phenyl, morpholine, nitrile | Potential drug intermediate |
| 4-Morpholin-4-yl-2,2-diphenylpentanenitrile | C₂₁H₂₄N₂O | 320.43 g/mol | Diphenyl, extended chain | High lipophilicity |
| 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one | C₁₈H₂₁NO₃ | 299.37 g/mol | Methoxynaphthyl, ketone | Naproxen derivative, crystallized |
| 2-[(4-Bromophenyl)sulfonyl]-2-methylpropanenitrile | C₁₀H₁₀BrNO₂S | 288.16 g/mol | Bromophenyl, sulfonyl | Electrophilic reactivity |
Research Findings and Implications
- Synthetic Accessibility : Morpholine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, the Naproxen-derived analog was prepared to explore anti-inflammatory activity .
- Biological Relevance : Nitriles can act as bioisosteres for carboxylic acids or serve as prodrugs. The absence of direct data for this compound underscores the need for targeted studies.
- Structural Insights : Ring puckering in morpholine derivatives (analyzed via Cremer-Pople parameters ) and crystallographic software like SHELX aid in understanding conformational flexibility.
Biological Activity
2-Morpholin-4-yl-2-phenylpropanenitrile (CAS Number: 477531-81-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and case studies.
This compound is synthesized through a nucleophilic substitution reaction involving morpholine and phenylpropanenitrile derivatives. The reaction typically requires a base like sodium hydride or potassium carbonate to facilitate the process. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular processes. Research indicates that it may inhibit enzymes related to cell proliferation, which is crucial in cancer therapy. The compound's interaction with these molecular targets leads to several observed biological effects, including:
- Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens, although further studies are needed to establish its efficacy and mechanism.
Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM) |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL |
| Study 3 | Investigate mechanism of action | Identified inhibition of PARP enzymes, leading to enhanced sensitivity to DNA-damaging agents in cancer therapy |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential as a lead compound for developing new antibiotics.
Q & A
Basic: What are the recommended synthetic routes for 2-Morpholin-4-yl-2-phenylpropanenitrile, and how can reaction conditions be optimized?
Methodological Answer:
A common synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenylpropanenitrile with a morpholine derivative (e.g., 4-chloromorpholine) under basic conditions (e.g., NaOH or K₂CO₃) in an aprotic solvent like DMF or acetonitrile. Key parameters to optimize include:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Molar ratios: A 1:1.2 ratio of nitrile to morpholine derivative improves yield.
- Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Basic: How can the structural integrity of this compound be validated experimentally?
Methodological Answer:
Use a combination of spectroscopic techniques:
- NMR:
- ¹H NMR: Look for signals at δ 3.6–3.8 ppm (morpholine protons) and δ 7.2–7.5 ppm (aromatic protons).
- ¹³C NMR: A nitrile carbon peak near δ 120 ppm confirms the –CN group.
- IR: A sharp absorption band at ~2240 cm⁻¹ (C≡N stretch) is critical .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C₁₃H₁₄N₂O (calculated [M+H]⁺: 215.1184).
Advanced: What computational strategies are suitable for predicting the conformational dynamics of the morpholine ring in this compound?
Methodological Answer:
Employ density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to model ring puckering. Key steps:
Geometry Optimization: Minimize energy for planar and puckered conformers.
Transition State Analysis: Identify pseudorotation barriers using QST2 or QST3 methods.
Ring Puckering Coordinates: Apply Cremer-Pople parameters to quantify out-of-plane displacements .
Software: Gaussian 16 or ORCA. Compare results with crystallographic data (if available) from SHELX-refined structures .
Advanced: How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?
Methodological Answer:
Substituents alter electronic and steric properties:
Experimental validation: Perform Hammett plots for substituent effects on reaction kinetics.
Advanced: How can X-ray crystallography resolve contradictions in reported bond angles for the morpholine moiety?
Methodological Answer:
Crystal Growth: Use slow evaporation from ethanol/water (1:1) to obtain high-quality single crystals.
Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities.
Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling. Compare bond angles with DFT-optimized geometries to identify discrepancies .
Validation Tools: Check using PLATON or Mercury to ensure geometric accuracy.
Basic: What are the common derivatization reactions of this compound in medicinal chemistry?
Methodological Answer:
- Nitrile Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the primary amine, a precursor for amide/urea formation.
- Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.
- Cyclization: Under acidic conditions, intramolecular cyclization forms imidazoline or thiazole heterocycles .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Methodological Answer:
Challenges:
- Co-elution of morpholine byproducts in HPLC.
- Low UV absorbance of aliphatic nitriles.
Solutions: - LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with a 0.1% formic acid/acetonitrile gradient. Monitor transitions specific to impurities (e.g., m/z 215 → 98 for the parent ion).
- Derivatization: Convert nitrile to a fluorescent tag (e.g., with dansyl chloride) for enhanced detection .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
Pharmacophore Mapping: Identify critical moieties (e.g., morpholine for solubility, nitrile for target binding).
LogP Optimization: Introduce polar groups (e.g., –OH, –SO₃H) to reduce LogP while maintaining potency.
Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
Validate using in vitro assays (e.g., microsomal stability tests) and in silico tools (e.g., SwissADME).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
